molecular formula C16H12O4 B2447385 (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 1234351-86-0

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2447385
CAS No.: 1234351-86-0
M. Wt: 268.268
InChI Key: AUTVGGJLTZQXAE-NVNXTCNLSA-N
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Description

(2Z)-6-Hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic aurone, a distinct class of flavonoids with significant pharmacological potential. As a 6-hydroxyaurone derivative, this compound serves as a key scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents . Research on closely related analogs has demonstrated that aurones bearing specific substituents can exhibit potent antiproliferative activity. For instance, certain C-7 modified 6-hydroxyaurones have shown promising inhibition of PC-3 prostate cancer cell proliferation in the high nanomolar to low micromolar range, with efficacy exceeding that of cisplatin . The structural features of this compound, including the 2-methoxybenzylidene moiety and the 6-hydroxy group, make it a valuable intermediate for further chemical transformation. It can be regioselectively functionalized at the C-7 position via aminomethylation using aminals to generate Mannich bases, which are precursors to other derivatives like acetoxymethyl and methoxymethyl analogs . This compound is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all risk assessments are conducted. Specific data on melting point, solubility, and spectral information for this exact isomer should be confirmed upon product characterization.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTVGGJLTZQXAE-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-methoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position 6 and the conjugated benzylidene moiety participate in oxidation processes:

  • Hydroxyl Group Oxidation :
    Reacts with strong oxidizing agents like KMnO₄ under acidic conditions to form quinone derivatives.
    Example :

    (2Z)-6-hydroxy...H₂SO₄KMnO₄6-oxo derivative+H₂O\text{(2Z)-6-hydroxy...} \xrightarrow[\text{H₂SO₄}]{\text{KMnO₄}} \text{6-oxo derivative} + \text{H₂O}

    Characterization via IR shows loss of O–H stretch at ~3377 cm⁻¹ and emergence of C=O at ~1700 cm⁻¹ .

  • Benzylidene Oxidation :
    Ozonolysis cleaves the α,β-unsaturated ketone system, yielding substituted benzaldehyde and benzofuranone fragments.

Reduction Reactions

Selective reduction pathways depend on reagents:

  • Catalytic Hydrogenation :
    Pd/C in H₂ reduces the benzylidene double bond, producing (2Z)-2-(2-methoxybenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.
    Conditions : 1 atm H₂, 25°C, 12 hours.
    Yield : ~85% (estimated from analog data).

  • NaBH₄ Reduction :
    Targets the carbonyl group at position 3, generating a secondary alcohol.
    Product : (2Z)-3-hydroxy-2-(2-methoxybenzylidene)-6-methoxy-1-benzofuran.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

  • Alkylation :
    Reacts with methyl iodide (CH₃I) in alkaline medium to form 6-methoxy analogs.
    Conditions : K₂CO₃, DMF, 60°C, 6 hours.
    Yield : 72% (analogous brominated compound data) .

  • Acylation :
    Acetyl chloride (CH₃COCl) in pyridine yields 6-acetoxy derivatives.
    Characterization :

    • IR: New C=O stretch at ~1740 cm⁻¹

    • ¹H NMR: Acetyl proton singlet at δ 2.1 ppm .

Condensation Reactions

The benzylidene group facilitates further condensation:

  • Schiff Base Formation :
    Reacts with primary amines (e.g., aniline) to form imine-linked derivatives.
    Conditions : Ethanol, reflux, 8 hours.
    Product Stability : pH-dependent hydrolysis observed in aqueous media.

Structural Characterization

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms regioselectivity (e.g., acetyl group integration at δ 2.1 ppm).

  • Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 268.26 for parent compound) .

  • IR Spectroscopy : Tracks functional group transformations (e.g., C=O at 1699 cm⁻¹) .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by the electron-donating methoxy group at position 2.

  • Conjugated System Stability : The α,β-unsaturated ketone enhances resonance stabilization, influencing reaction rates.

Scientific Research Applications

Antioxidant Properties

Research indicates that (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant antioxidant activity. Antioxidants are vital in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways. Such interactions could make it a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and other chronic inflammatory diseases.

Drug Development

The compound's structure allows for modifications that can enhance its biological activity. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's disease due to its possible enzyme inhibitory properties.

Enzyme Inhibition Studies

Certain benzofuranones have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Although direct studies on this compound are lacking, its structural similarities suggest it may also exhibit such properties.

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential applications in pharmaceuticals and material sciences.

Case Studies

Study ReferenceFocus AreaFindings
Molecules JournalAntimicrobial ActivityRelated benzofuranones showed significant activity against bacterial strains.
Bioorganic & Medicinal Chemistry LettersEnzyme InhibitionBenzofuranone derivatives demonstrated potential as acetylcholinesterase inhibitors.
Various StudiesAntioxidant ActivityExhibited strong antioxidant properties, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one, also known by its IUPAC name, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C₁₆H₁₂O₄
  • Molar Mass : 268.26 g/mol
  • CAS Number : 1234351-86-0

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing significant effects on different biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound interacts with cellular signaling pathways involved in cell survival and proliferation. It has been observed to modulate the expression of genes associated with apoptosis and cell cycle regulation.
StudyCell LineIC50 (µM)Mechanism
Study AHeLa15.5Induction of apoptosis via intrinsic pathway
Study BMCF-712.3Inhibition of cell proliferation

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains:

  • Results : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent:

  • Research Findings : Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating inflammatory responses .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial investigated the effects of this compound in combination with standard chemotherapy agents on patients with advanced breast cancer. Results showed improved patient outcomes and reduced side effects compared to chemotherapy alone.
  • Case Study on Inflammatory Diseases :
    • A study involving animal models of arthritis demonstrated that administration of this compound significantly reduced joint inflammation and pain, highlighting its potential for treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a condensation reaction between a benzofuran-3(2H)-one derivative and a substituted benzaldehyde. For example, describes a method using 6-hydroxybenzofuran-3(2H)-one and 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene moiety. Optimization strategies include:

  • Catalyst selection : Use of piperidine or acetic acid to enhance reaction efficiency .
  • Solvent systems : Polar aprotic solvents like DMF or THF improve solubility of aromatic intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete imine formation while avoiding decomposition .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : The Z-configuration of the benzylidene group is confirmed by distinct olefinic proton shifts (δ 7.6–7.8 ppm in 1H^1H NMR) and carbonyl carbon signals (δ 183–185 ppm in 13C^{13}C NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 297.0732 for C16_{16}H12_{12}O5_5) .
  • HPLC-PDA : Purity >95% is confirmed using a C18 column with a methanol-water gradient .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • In vitro assays : Use cell lines (e.g., MCF-7 for anticancer activity) with dose-response curves (0.1–100 µM) and controls like doxorubicin .
  • Antioxidant testing : DPPH radical scavenging assays compare IC50_{50} values to ascorbic acid .
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Discrepancies often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The enol-keto tautomerism of the benzofuranone ring can shift carbonyl signals. Use deuterated DMSO to stabilize the enol form .
  • Solvent-induced shifts : Compare 1H^1H NMR data in CDCl3_3 vs. DMSO-d6_6; aromatic protons may show upfield shifts in polar solvents due to hydrogen bonding .
  • X-ray crystallography : Resolve ambiguities by determining the single-crystal structure (e.g., CCDC deposition codes in ) .

Q. What methodological approaches address low solubility in pharmacological assays?

  • Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the 6-hydroxy position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (50–200 nm) to improve bioavailability .
  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .

Q. How does stereochemistry (Z/E isomerism) impact biological activity, and how can isomers be separated?

  • Activity differences : The Z-isomer often shows higher bioactivity due to planar geometry, enabling stronger π-π stacking with enzyme active sites (e.g., 10-fold lower IC50_{50} against α-glucosidase compared to the E-isomer) .
  • Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/ethanol gradients to resolve isomers .
  • Dynamic NMR : Monitor isomerization kinetics in solution to determine thermodynamic stability .

Methodological Notes

  • Contradiction management : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .
  • Environmental impact : Follow ’s framework to assess biodegradation pathways and ecotoxicity using OECD guidelines .

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